molecular formula C11H6BrF4N3O B10960926 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10960926
M. Wt: 352.08 g/mol
InChI Key: LZTKBIYMPVKUCT-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a carboxamide group and a tetrafluorobromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution with Tetrafluorobromophenyl Group: The final step involves the nucleophilic aromatic substitution of the pyrazole derivative with 4-bromo-2,3,5,6-tetrafluorobenzene under conditions that facilitate the substitution, such as the use of a polar aprotic solvent like dimethylformamide (DMF) and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the tetrafluorophenyl ring.

    Oxidation and Reduction: The pyrazole ring and carboxamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the pyrazole ring and the tetrafluorobromophenyl group can enhance the compound’s binding affinity and specificity to biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrafluorobromophenyl group can enhance binding through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-(4-fluoro-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-(4-iodo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. The tetrafluorophenyl group also imparts significant electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H6BrF4N3O

Molecular Weight

352.08 g/mol

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H6BrF4N3O/c1-19-4(2-3-17-19)11(20)18-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3,(H,18,20)

InChI Key

LZTKBIYMPVKUCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F

Origin of Product

United States

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